![molecular formula C14H17BrO3 B2732290 2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde CAS No. 692264-04-3](/img/structure/B2732290.png)
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
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Description
Molecular Structure Analysis
The molecular structure of a similar compound, “2-bromo-4-(cyclopentyloxy)phenol”, has been analyzed . It contains a total of 28 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether.Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” are not available, there are studies on the catalytic protodeboronation of pinacol boronic esters, which could be relevant .Scientific Research Applications
Synthesis and Reactivity
2-bromobenzaldehydes are pivotal in the development of synthetic routes for various organic compounds. Their utility stems from their ability to undergo palladium-catalyzed cross-coupling reactions, facilitating the synthesis of a wide array of compounds with potential biological and medicinal applications (Ghosh & Ray, 2017). This versatility is further exemplified in studies demonstrating their reactivity in chemo, regio, and stereoselective conditions, enabling precise control over the formation of complex molecules (Dumartin, Pereyre, & Quintard, 1987).
Catalysis and Organic Transformations
Research has also focused on utilizing 2-bromobenzaldehydes in catalytic systems to achieve efficient synthesis of heterocyclic compounds, such as 1-aryl-1H-indazoles, which are of interest due to their pharmacological properties. These compounds are synthesized through condensation and cyclization reactions facilitated by catalysts like copper(I) salts in polyethylene glycol (PEG-400) or palladium catalysts, highlighting the role of 2-bromobenzaldehydes in facilitating novel organic transformations (Bae & Cho, 2013; Cho et al., 2004).
Material Science and Analytical Chemistry
In material science and analytical chemistry, derivatives of bromobenzaldehydes have been employed for the preconcentration and detection of trace elements in environmental samples. This application is significant for environmental monitoring and pollution assessment, where specific derivatives act as ligands for the selective extraction of metals like copper from water samples, demonstrating the chemical's utility beyond synthetic organic chemistry (Fathi & Yaftian, 2009).
properties
IUPAC Name |
2-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-17-13-7-10(9-16)12(15)8-14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKGYTZPJQOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |
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